1-Chloroisoquinoline-5-sulfonyl chloride
Overview
Description
1-Chloroisoquinoline-5-sulfonyl chloride is a chemical compound related to the isoquinoline family. Isoquinolines and their derivatives are often used in the synthesis of various chemical compounds due to their unique structures and properties.
Synthesis Analysis
- Copper-catalyzed C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides as the sulfonylation reagents has been explored, with the reactions taking place at the C5-H position of quinoline rings and tolerating a wide spectrum of functional groups (Liang et al., 2015).
- A similar approach involving copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds was developed, demonstrating broad substrate scope and moderate to good yield of sulfone (Li et al., 2016).
Molecular Structure Analysis
- The molecular structure of isoquinoline derivatives, including 1-Chloroisoquinoline-5-sulfonyl chloride, often shows certain deformations due to steric effects induced by substituents on the sulfonyl group. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, one of the sulfonyl O atoms lies approximately on the isoquinoline plane to minimize steric repulsion (Ohba et al., 2012).
Chemical Reactions and Properties
- Isoquinoline derivatives can undergo various chemical reactions, such as sulfonylation, which is facilitated by copper catalysis. The sulfonylation typically occurs at specific positions on the quinoline ring, influenced by the nature of the substituents and the catalytic conditions used (Qiao et al., 2015).
Physical Properties Analysis
- The physical properties of 1-Chloroisoquinoline-5-sulfonyl chloride, like other isoquinoline derivatives, are influenced by the nature of their substituents. These can affect the compound's solubility, melting point, and crystal structure. For example, the crystal structure of some isoquinoline derivatives has been analyzed using X-ray diffraction, revealing insights into the compound's molecular geometry and intermolecular interactions (Balasubramani et al., 2005).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of 1-Chloroisoquinoline-5-sulfonyl chloride, are determined by its molecular structure. For instance, the presence of the sulfonyl chloride group can make the compound a reactive sulfonylating agent for various organic synthesis applications (Feng et al., 2002).
Scientific Research Applications
Drug Development and Antibacterial Activity : It has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showing potential for drug development and broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Antimicrobial Activity : Novel derivatives, such as 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, have been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria (Zięba, Wojtyczka, Idzik, & Kępa, 2013).
Synthesis of Radioligands : It is used in the copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, producing sulfones and potentially aiding in the synthesis of fluorinated PET radioligands for 5-HT6 serotonin receptors (Li, Weng, Lu, & Chan, 2016).
Metal-free Synthesis Method : A novel, metal-free synthesis method for sulfone compounds has been developed using 8-acylaminoquinolines and anilides with sulfonyl chlorides, providing a novel approach for sulfone compound synthesis (Wang, Wang, Zhang, & Li, 2017).
Study of Growth in Teeth and Bones : Chloro-s-triazines, a related compound, have been used as markers and fixatives for studying growth and development in teeth and bones (Goland & Grand, 1968).
Antioxidant Properties : An anthraquinone analogue synthesized with this compound exhibits potent antioxidant properties (Lakshman, Murthy, & Rao, 2020).
Anticancer Potential : Novel 7-chloro-(4-thioalkylquinoline) derivatives show antiproliferative activity, indicating potential as new anticancer candidates (Gutiérrez et al., 2022).
Antimicrobial, Antioxidant, and Antimalarial Activities : Sulfamoyl carboxamide derivatives, related to this compound, have shown significant activities in these areas (Egbujor et al., 2022).
Safety And Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed or in contact with skin . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFGPNHTRJDGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621072 | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-5-sulfonyl chloride | |
CAS RN |
141519-77-9 | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroisoquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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